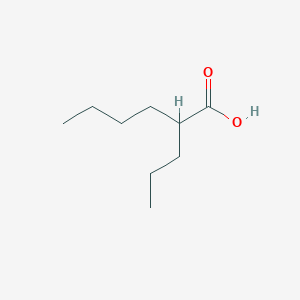

2-Propylhexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-5-7-8(6-4-2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXRWNDOEKHFTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20875838 | |

| Record name | HEXANOIC ACID, 2-PROPYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3274-28-0 | |

| Record name | 2-Propylhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3274-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003274280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXANOIC ACID, 2-PROPYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPYLHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5671E148V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Valproic Acid as a Histone Deacetylase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valproic acid (VPA), a branched-chain carboxylic acid, has a long history of clinical use as an anticonvulsant and mood stabilizer.[1] Beyond its well-established neurological effects, VPA has emerged as a significant molecule in epigenetic research due to its activity as a histone deacetylase (HDAC) inhibitor.[2][3] This guide provides an in-depth technical overview of VPA's role in HDAC inhibition, detailing its mechanism of action, impact on signaling pathways, and relevant experimental methodologies.

Mechanism of Action: HDAC Inhibition

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, leading to a more condensed chromatin structure and generally repressing gene transcription. VPA exerts its epigenetic influence by directly inhibiting the activity of HDACs.[3] It is believed to bind to the catalytic center of the HDAC enzyme, thereby blocking the access of the acetylated substrate.[3]

VPA primarily targets Class I HDACs (HDAC1, 2, 3, and 8) and some Class IIa HDACs (HDAC4, 5, 7, and 9).[4] This inhibition leads to an accumulation of acetylated histones, particularly H3 and H4, resulting in a more open chromatin conformation (euchromatin).[3] This "relaxed" chromatin state allows for the binding of transcription factors and the transcriptional machinery, leading to the expression of previously silenced genes.[1]

Quantitative Data: Inhibitory Activity of Valproic Acid

The inhibitory potency of VPA against various HDAC isoforms and its effect on cell growth are crucial parameters for its application in research and drug development. The following tables summarize the half-maximal inhibitory concentrations (IC50) reported in the literature.

| HDAC Isoform | IC50 (mM) | Cell Line/System | Reference |

| HDAC1 | ~0.4 | In vitro | [5] |

| HDAC2 | 2.4 | F9 cell extracts | [6] |

| HDAC5 | 2.8 | F9 cell extracts | [6] |

| HDAC6 | >20 | In vitro | [7] |

| HDAC7 | >20 | In vitro | [7] |

| Cell Line | IC50 for Cell Growth (mM) | Cancer Type | Reference |

| BT4Cn | 2.67 | Glioblastoma | [4] |

| U87MG | >3.0 | Glioblastoma | [4] |

| PC-3 | Not specified | Prostate Cancer | [8] |

| DU145 | Not specified | Prostate Cancer | [8] |

| LNCaP | Not specified | Prostate Cancer | [8] |

Downstream Signaling Pathways Affected by VPA

VPA's influence extends beyond histone modifications, impacting key cellular signaling pathways.

Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. VPA has been shown to modulate this pathway, although the effects can be cell-type specific. In some contexts, VPA activates the Akt/mTOR pathway, leading to cellular hypertrophy and protection from apoptosis.[9][10] Conversely, in other cell types, such as prostate cancer cells, VPA can suppress the Akt/mTOR pathway, inducing autophagy.[8]

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. VPA has been demonstrated to activate this pathway.[2][11][12] This activation can lead to the differentiation of neural stem cells and may contribute to VPA's therapeutic effects in neurological disorders.[11][12] In the context of cancer, VPA-induced Wnt/β-catenin activation has been associated with an inhibition of glioma stem cell proliferation and invasion.[2]

Experimental Protocols

In Vitro HDAC Activity Assay

This protocol provides a general framework for measuring HDAC activity in the presence of VPA.

Materials:

-

HDAC assay kit (e.g., fluorometric or colorimetric)

-

HeLa cell nuclear extract (as a source of HDAC1 and 2)

-

Valproic acid (VPA)

-

Trichostatin A (TSA) as a positive control inhibitor

-

Assay buffer

-

Developer solution

Procedure:

-

Prepare a nuclear extract from HeLa cells containing HDAC1 and HDAC2.

-

In a 96-well plate, add the nuclear extract to the assay buffer.

-

Add varying concentrations of VPA to the wells. Include a no-inhibitor control and a TSA control.

-

Initiate the reaction by adding the acetylated substrate provided in the kit.

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes), as recommended by the manufacturer.

-

Stop the reaction by adding the developer solution.

-

Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.

-

Calculate the percentage of HDAC inhibition for each VPA concentration relative to the no-inhibitor control.

Chromatin Immunoprecipitation (ChIP)

This protocol outlines the key steps for performing a ChIP experiment to assess histone acetylation at specific gene promoters following VPA treatment.

Materials:

-

Cells treated with VPA or vehicle control

-

Formaldehyde (for crosslinking)

-

Glycine (to quench crosslinking)

-

Lysis buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, with protease inhibitors)

-

Nuclear lysis buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with protease inhibitors)

-

ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, with protease inhibitors)

-

Antibody against acetylated histone H3 or H4

-

Protein A/G agarose or magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer (1% SDS, 0.1 M NaHCO3)

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Primers for qPCR analysis of target gene promoters

Procedure:

-

Crosslinking: Treat cells with 1% formaldehyde for 10-15 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis: Harvest and lyse the cells to release the nuclei.

-

Chromatin Shearing: Resuspend the nuclei in nuclear lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.

-

Immunoprecipitation:

-

Dilute the sheared chromatin in ChIP dilution buffer.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific for acetylated histone H3 or H4. A no-antibody or IgG control should be included.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Crosslinking: Elute the chromatin from the beads. Reverse the crosslinks by incubating at 65°C overnight.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers specific to the promoter regions of genes of interest.

Conclusion

Valproic acid's role as an HDAC inhibitor has opened new avenues for its therapeutic application, particularly in oncology and neurodevelopmental disorders. Its ability to remodel chromatin and influence key signaling pathways underscores its potential as a modulator of gene expression. The methodologies outlined in this guide provide a framework for researchers to investigate the nuanced effects of VPA on cellular function. A thorough understanding of its mechanism of action and the ability to quantitatively assess its impact are essential for advancing its use in both basic research and clinical settings.

References

- 1. [Figure, Mechanism of Action of Valproic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. microbenotes.com [microbenotes.com]

- 4. Cell type-specific anti-cancer properties of valproic acid: independent effects on HDAC activity and Erk1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Valproic acid induces autophagy by suppressing the Akt/mTOR pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Valproic Acid Activates the PI3K/Akt/mTOR Pathway in Muscle and Ameliorates Pathology in a Mouse Model of Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Valproic acid activates the PI3K/Akt/mTOR pathway in muscle and ameliorates pathology in a mouse model of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Wnt signaling pathway participates in valproic acid-induced neuronal differentiation of neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Wnt signaling pathway participates in valproic acid-induced neuronal differentiation of neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The impact of Valproic acid on GABAergic neurotransmission

An In-depth Technical Guide on the Impact of Valproic Acid on GABAergic Neurotransmission

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Valproic acid (VPA), a branched-chain carboxylic acid, is a cornerstone therapeutic agent for epilepsy and bipolar disorder, with additional applications in migraine prophylaxis.[1][2] Its broad spectrum of clinical efficacy is attributed to a complex and multifaceted mechanism of action, a significant component of which is the modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system.[2][3] This technical guide provides a detailed examination of VPA's impact on GABAergic neurotransmission, focusing on its molecular targets, the resulting quantitative changes in GABA metabolism, and the experimental methodologies used to elucidate these effects.

Core Mechanisms of Valproic Acid in the GABAergic Synapse

The primary influence of VPA on the GABAergic system is to increase the availability of GABA in the synaptic cleft and enhance inhibitory neurotransmission.[2][4] This is achieved through three principal mechanisms: inhibition of GABA catabolism, potential modulation of GABA synthesis, and inhibition of GABA reuptake from the synapse.

Inhibition of GABA Catabolism

The most well-established mechanism of VPA is the inhibition of GABA-transaminase (GABA-T), the key enzyme responsible for the degradation of GABA.[2][4][5] By inhibiting GABA-T, VPA reduces the breakdown of GABA, leading to its accumulation in the brain.[5][6] VPA is also known to inhibit succinate-semialdehyde dehydrogenase (SSADH), the subsequent enzyme in the GABA catabolic pathway, further contributing to elevated GABA levels.[1][5][7] While VPA is a known inhibitor of GABA-T, some studies suggest this inhibition may only occur at high concentrations of the drug.[1]

Modulation of GABA Synthesis

VPA may also increase GABA levels by influencing its synthesis. The synthesis of GABA from glutamate is catalyzed by the enzyme glutamic acid decarboxylase (GAD). Some studies have shown that VPA can activate GAD, thereby increasing the rate of GABA production.[8][9] This effect, combined with the inhibition of GABA degradation, creates a powerful dual action that elevates overall GABA concentrations.[6] However, other studies have found VPA to inhibit GAD at high concentrations, indicating the relationship may be complex.[8]

Inhibition of GABA Reuptake

The action of GABA in the synapse is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs). Evidence suggests that VPA can inhibit these transporters.[3] By slowing the removal of GABA from the synaptic cleft, VPA prolongs its inhibitory effect on postsynaptic neurons. Studies on human astrocytes have demonstrated that VPA reduces GABA transport.[10]

Quantitative Data on VPA's Effects

The following table summarizes key quantitative findings from studies investigating the impact of Valproic Acid on GABAergic neurotransmission.

| Parameter Measured | Experimental System | VPA Concentration / Dose | Observed Effect | Reference |

| Plasma GABA Levels | Human Volunteers | 300 mg, t.i.d. for 2 days | ~30% increase in GABA concentration | [11] |

| Plasma GABA Levels | Human Volunteers | 600 mg, t.i.d. for 4 days | ~90% increase in GABA concentration | [11] |

| GABA Uptake | Primary cultures of human adult astrocytes | 1,000 µM | Significant reduction in GABA uptake | [10] |

| GABA-evoked Current | Xenopus oocytes expressing mouse GAT3 | 4.6 +/- 0.5 mM (EC50) | Half-maximal enhancement of GABA-evoked current | [12] |

| Gad1 mRNA Expression | Rostral Ventrolateral Medulla of Mecp2-null mice | 7-day intraperitoneal treatment | Significant increase in Gad1 mRNA level | [13] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the effects of Valproic Acid on the GABAergic system.

Protocol for Measuring GABA-Transaminase (GABA-T) Activity

This protocol describes a coupled enzymatic assay to measure GABA-T activity, which is monitored indirectly by measuring the product of a subsequent reaction spectrophotometrically.

Principle: GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde (SSA) and glutamate. The SSA produced is then oxidized by succinic semialdehyde dehydrogenase (SSADH), which concurrently reduces NADP+ to NADPH. The increase in NADPH is measured by the change in absorbance at 340 nm.[14] VPA's inhibitory effect results in a decreased rate of NADPH production.

Methodology:

-

Tissue Preparation: Homogenize brain tissue (e.g., from rodents) in an ice-cold buffer and centrifuge to obtain a supernatant containing the cytosolic enzymes, including GABA-T.

-

Reaction Mixture Preparation: Prepare a reaction mixture in a 96-well plate containing potassium pyrophosphate buffer, α-ketoglutarate, SSADH, and NADP+.

-

Inhibitor Addition: Add varying concentrations of Valproic acid (or vehicle control) to the appropriate wells. Pre-incubate the plate (e.g., 10-15 minutes at 37°C) to allow VPA to interact with the GABA-T enzyme.

-

Reaction Initiation: Initiate the reaction by adding a stock solution of GABA to all wells.

-

Spectrophotometric Measurement: Immediately begin monitoring the absorbance at 340 nm at regular intervals using a microplate reader to determine the rate of NADPH formation.

-

Data Analysis: Calculate the rate of reaction for each VPA concentration. Express the enzyme activity as a percentage of the control (vehicle-only) and determine the IC50 value if applicable.

Protocol for Measuring GABA Reuptake

This protocol uses radiolabeled GABA to quantify its uptake into cultured cells, a method commonly used to assess the activity of GABA transporters (GATs).

Principle: Cultured astrocytes or neurons that express GATs will take up GABA from the extracellular medium. By using a radiolabeled tracer like [³H]-GABA, the amount of GABA transported into the cells can be quantified by measuring the radioactivity within the cells after incubation. An inhibitor like VPA will reduce the amount of radioactivity accumulated inside the cells.

Methodology:

-

Cell Culture: Grow primary cultures of human astrocytes (or other relevant cell lines) in culture plates until they reach appropriate confluency.[10]

-

Pre-incubation with Inhibitor: Wash the cells with a buffered salt solution. Pre-incubate the cells for a defined period (e.g., 60 minutes) with a solution containing Valproic acid at the desired concentration or a vehicle control.[10]

-

Initiate Uptake: Add the assay medium containing a known concentration of [³H]-GABA to initiate the uptake process. Incubate for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

-

Terminate Uptake: Rapidly terminate the uptake by aspirating the assay medium and washing the cells multiple times with ice-cold buffer to remove all extracellular [³H]-GABA.

-

Cell Lysis and Scintillation Counting: Lyse the cells using a suitable lysis buffer (e.g., containing NaOH or a detergent). Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the protein concentration in parallel wells to normalize the radioactivity counts (counts per minute per mg of protein). Compare the uptake in VPA-treated cells to control cells to calculate the percentage of inhibition.

Protocol for Measuring Glutamic Acid Decarboxylase (GAD) Activity

GAD activity is often assessed by measuring the product, GABA, or by using immunoassays for the enzyme itself. A radioimmunoassay is a common method.

Principle: This method quantifies the amount of GAD protein (specifically the GAD65 isoform) in a sample. It uses a competitive binding principle where unlabeled GAD65 in the sample competes with radiolabeled (e.g., ¹²⁵I-labeled) GAD65 for binding to a limited amount of specific anti-GAD65 antibodies.[15][16] The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of GAD65 in the sample.

Methodology:

-

Sample Preparation: Prepare serum samples or brain tissue homogenates.

-

Assay Setup: In assay tubes, combine the sample (or calibrators/controls) with a solution containing ¹²⁵I-labeled recombinant GAD65 and anti-GAD65 antibodies.

-

Incubation: Incubate the mixture to allow for competitive binding between the labeled and unlabeled GAD65 for the antibody binding sites.

-

Precipitation: Add a precipitating agent (e.g., Protein A-Sepharose) to separate the antibody-bound GAD65 from the free GAD65.[15]

-

Centrifugation and Measurement: Centrifuge the tubes to pellet the precipitate. Aspirate the supernatant and measure the radioactivity of the pellet using a gamma counter.

-

Data Analysis: Construct a standard curve using the calibrators. Determine the concentration of GAD65 in the samples by interpolating their radioactivity counts from the standard curve. To assess VPA's effect, compare GAD levels in samples from VPA-treated subjects versus controls.

Conclusion

Valproic acid exerts a significant and complex influence on GABAergic neurotransmission, primarily by increasing the synaptic availability of GABA. This is accomplished through the well-documented inhibition of the catabolic enzymes GABA-T and SSADH, and potentially through the inhibition of GABA reuptake via GATs and stimulation of the synthetic enzyme GAD. The quantitative data confirm that VPA administration leads to a substantial increase in systemic and central GABA levels. The experimental protocols detailed herein represent the foundational methods used to characterize these interactions. A thorough understanding of these GABA-centric mechanisms is crucial for optimizing the therapeutic use of VPA and for the development of novel therapeutics targeting the GABAergic system for neurological and psychiatric disorders.

References

- 1. Mechanisms of action of valproate: a commentatory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Valproic Acid? [synapse.patsnap.com]

- 3. Valproate - Wikipedia [en.wikipedia.org]

- 4. droracle.ai [droracle.ai]

- 5. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. droracle.ai [droracle.ai]

- 8. [On the mechanism of action of valproid acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of sodium valproate on gamma-aminobutyrate metabolism and behaviour in naive and ethanolamine-O-sulphate pretreated rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of valproate, vigabatrin and tiagabine on GABA uptake into human astrocytes cultured from foetal and adult brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Increase of human plasma GABA by sodium valproate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The anticonvulsant valproate increases the turnover rate of gamma-aminobutyric acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Early Postnatal Treatment with Valproate Induces Gad1 Promoter Remodeling in the Brain and Reduces Apnea Episodes in Mecp2-Null Mice [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Glutamic acid decarboxylase autoantibody assay using 125I-labelled recombinant GAD65 produced in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

Unraveling the Molecular Maze: A Technical Guide to the Teratogenic Effects of 2-Propylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propylhexanoic acid, more commonly known as Valproic Acid (VPA), is a widely prescribed pharmaceutical for epilepsy and bipolar disorder. However, its use during pregnancy is associated with a significant risk of congenital malformations, collectively termed Fetal Valproate Syndrome.[1] This in-depth technical guide delves into the molecular underpinnings of VPA's teratogenicity, providing a comprehensive resource for researchers and drug development professionals. We will explore the key signaling pathways disrupted by VPA, present quantitative data on its effects, and detail the experimental protocols used to elucidate these mechanisms.

Introduction

Valproic acid is a simple branched-chain fatty acid that has been in clinical use for decades.[2] Despite its therapeutic efficacy, prenatal exposure to VPA is a significant public health concern due to its established teratogenic properties.[1] The malformations associated with VPA exposure are diverse and can include neural tube defects (NTDs), such as spina bifida, cardiac anomalies, craniofacial abnormalities, and limb defects.[3] Understanding the molecular mechanisms driving these developmental toxicities is paramount for developing safer alternatives and effective intervention strategies. This guide synthesizes the current knowledge on the molecular teratogenicity of VPA, focusing on its impact on histone deacetylase (HDAC) activity, folate metabolism, and critical developmental signaling pathways.

Key Molecular Mechanisms of VPA Teratogenicity

The teratogenic effects of VPA are not attributed to a single molecular event but rather a convergence of multiple interconnected mechanisms.

Histone Deacetylase (HDAC) Inhibition

A primary and well-established mechanism of VPA's action is its inhibition of histone deacetylases (HDACs), particularly class I and IIa HDACs.[4] HDACs are crucial enzymes that regulate gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that is generally less accessible to transcription factors. By inhibiting HDACs, VPA promotes a state of histone hyperacetylation, resulting in a more open chromatin conformation and altered gene expression.[5] This disruption of the epigenetic landscape can lead to the inappropriate activation or repression of genes critical for embryonic development.[6]

The inhibition of HDACs by VPA has been quantitatively linked to its teratogenic potential. Studies have shown a correlation between the HDAC inhibitory activity of VPA analogs and their ability to induce neural tube defects in mice.[7]

Folate Antagonism

Folate (vitamin B9) is essential for numerous metabolic processes, including nucleotide synthesis and methylation reactions, which are critical for cell division and differentiation during embryogenesis. VPA has been shown to interfere with folate metabolism, leading to a functional folate deficiency.[8] The proposed mechanisms for this antagonism include the inhibition of enzymes involved in the folate cycle, such as methylenetetrahydrofolate reductase (MTHFR).[9] Disruption of folate metabolism can lead to an accumulation of homocysteine and a reduction in the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for DNA and histone methylation. This can further contribute to epigenetic dysregulation and developmental abnormalities, particularly neural tube defects.[8]

Disruption of Key Signaling Pathways

Normal embryonic development is orchestrated by a complex network of signaling pathways. VPA has been demonstrated to perturb several of these critical pathways, including the Wnt, Notch, and Hedgehog signaling cascades.

The Wnt signaling pathway plays a fundamental role in body axis formation, cell fate specification, and cell proliferation during embryonic development.[10] Studies have shown that VPA can activate the canonical Wnt/β-catenin signaling pathway.[11] This aberrant activation can disrupt the precise spatial and temporal regulation of Wnt signaling required for proper neural tube closure and other developmental processes.

The Notch signaling pathway is an evolutionarily conserved pathway that governs cell-cell communication and is critical for cell fate decisions, including neuronal differentiation.[12] VPA has been shown to activate Notch signaling, leading to increased levels of the active Notch intracellular domain (NICD) and its downstream target genes, such as Hes1.[13][14] Dysregulation of Notch signaling by VPA can interfere with neurogenesis and other developmental events.[15]

Induction of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, has been implicated as a contributing factor to VPA-induced teratogenesis.[16] VPA metabolism can lead to the generation of ROS, which can damage cellular macromolecules, including DNA, proteins, and lipids, and disrupt redox-sensitive signaling pathways crucial for development.[17][18]

Quantitative Data on VPA Teratogenicity

The following tables summarize key quantitative data from various studies investigating the teratogenic effects of this compound.

Table 1: In Vitro HDAC Inhibition by Valproic Acid

| Cell Line/Enzyme | Endpoint | VPA Concentration | Effect | Reference |

| HeLa Cell Nuclear Extract | IC50 | Higher than for HDAC1 | Suggests other HDACs are less effectively inhibited | [19] |

| HDAC1 | IC50 | ~0.4 mM | Potent inhibition | [19] |

| HDAC2 | Protein Reduction | 0.5 - 1 mM | Significant reduction after 24h | [20] |

| HDAC6 | IC50 | >20 mM | Less sensitive to VPA | [19] |

| Esophageal Squamous Cell Carcinoma (ESCC) cell lines | IC50 | 1.02 - 2.15 mM | Inhibition of cell viability | [2] |

| HeLa cells | IC50 (HDAC activity) | 5.8 mM | HDAC inhibition | [21] |

Table 2: Dose-Response of VPA-Induced Neural Tube Defects in Mice

| VPA Dose | Route of Administration | Gestational Day of Administration | Incidence of Exencephaly | Reference |

| 400 mg/kg (single injection) | i.p. | 8 | Dose-dependent increase | [22] |

| 400 mg/kg (3 injections) | i.p. | 9 | Neural tube defects observed | [23] |

| Not specified | s.c. | 8.0 | 58% NTDs (in vitro culture) | [17] |

Table 3: In Vitro Teratogenicity and Cytotoxicity of VPA in Embryonic Stem Cell Test (EST)

| Assay | Endpoint | VPA Concentration (µg/mL) | Classification | Reference |

| Standard EST | ID50 (Inhibition of Differentiation) | 160 | Weakly embryotoxic | [24] |

| Standard EST | IC50 (Cytotoxicity in D3 cells) | 390 | - | [24] |

| Standard EST | IC50 (Cytotoxicity in 3T3 cells) | 260 | - | [24] |

Table 4: Effects of VPA on Gene Expression

| Cell Line/Tissue | Experimental Condition | Key Genes/Pathways Affected | Fold Change/Direction | Reference |

| Rat serotonergic cell line (RN46A) | 0.5 mM VPA for 72h | 88 differentially regulated genes | 70 upregulated, 18 downregulated | [1] |

| Pediatric epileptic patients' blood cells | VPA monotherapy (6-12 months) | CREB-related genes, LAIR1 | Reversed epilepsy-induced upregulation | [25] |

| NMRI mouse embryo head (1 hr post-injection) | VPA treatment on GD 8 | gadd45b, ier5, per1 (up); ccne2, ccnl, gas5 (down) | Increased and decreased expression | [26] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the molecular basis of VPA teratogenicity.

In Vivo Mouse Model for Neural Tube Defects

-

Animal Model: Pregnant mice (e.g., C57BL/6 or NMRI strains) are typically used.[3][23]

-

VPA Administration: Valproic acid, dissolved in saline, is administered to pregnant dams via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[17][22] The timing of administration is critical and is typically performed on gestational day 8 or 9 to coincide with neural tube closure in the mouse embryo.[3][23]

-

Dosing Regimen: A single high dose or multiple lower doses can be used to induce neural tube defects. For example, a single i.p. injection of 400 mg/kg on day 8 or three i.p. injections of 400 mg/kg on day 9 have been shown to be effective.[22][23]

-

Endpoint Analysis: Embryos are collected at a later gestational stage (e.g., day 10 or at term) and examined for the presence of neural tube defects, most commonly exencephaly (a defect of the anterior neural tube) in mice.[3] Morphological analysis is often complemented by molecular techniques such as immunohistochemistry and gene expression analysis on embryonic tissues.[23]

Embryonic Stem Cell Test (EST)

The EST is a validated in vitro method for predicting the embryotoxic potential of chemicals.[27]

-

Cell Lines: The assay utilizes two permanent mouse cell lines: D3 embryonic stem cells and 3T3 fibroblasts.[28]

-

Differentiation Assay: D3 cells are cultured in hanging drops to form embryoid bodies (EBs). The test compound is added during the differentiation period (typically 10 days). The endpoint is the inhibition of spontaneous differentiation of D3 cells into contracting cardiomyocytes. The concentration that inhibits differentiation by 50% (ID50) is determined.[24][28]

-

Cytotoxicity Assay: The cytotoxicity of the test compound is assessed in both D3 cells and 3T3 fibroblasts to determine the concentration that inhibits cell viability by 50% (IC50).[24][28]

-

Data Analysis: The ID50 and IC50 values are used in a biostatistical prediction model to classify the test substance into one of three classes: non-embryotoxic, weakly embryotoxic, or strongly embryotoxic.[24]

Gastruloid-Based Teratogenicity Assay

Gastruloids are 3D aggregates of embryonic stem cells that can recapitulate key aspects of early embryonic development, including axis elongation and germ layer specification, providing a more complex in vitro model than the EST.[29]

-

Cell Culture: Mouse or human embryonic stem cells are aggregated in 96-well plates in a defined medium.[29]

-

Compound Exposure: The test compound is added to the culture medium at various concentrations during the gastruloid development period.[29]

-

Endpoint Analysis: The effects of the compound are assessed through various readouts, including:

-

Morphological analysis: Changes in gastruloid size, shape, and elongation are quantified using imaging and image analysis software.[29]

-

Gene expression analysis: The expression of key developmental marker genes for the different germ layers (e.g., Brachyury for mesoderm, Sox2 for ectoderm, Sox17 for endoderm) is measured using fluorescent reporter lines, qPCR, or RNA sequencing.[29]

-

Cytotoxicity assays: To distinguish specific teratogenic effects from general toxicity.[29]

-

Analysis of Signaling Pathways

-

Cell Culture Models: Various cell lines, such as neuroblastoma cells, medullary thyroid cancer cells, or neural stem cells, are used to study the effects of VPA on specific signaling pathways.[13][15][30]

-

VPA Treatment: Cells are treated with a range of VPA concentrations for specific durations.

-

Western Blotting: This technique is used to measure the protein levels of key components of the signaling pathway of interest. For example, to assess Notch activation, antibodies against the full-length Notch receptor and its cleaved, active form (NICD) are used.[13][14] For Wnt signaling, levels of β-catenin can be measured.

-

Luciferase Reporter Assays: These assays are used to quantify the transcriptional activity of a signaling pathway. A reporter construct containing a luciferase gene under the control of a promoter with binding sites for the pathway's key transcription factor (e.g., Hes1 promoter for Notch signaling) is transfected into cells.[15] An increase in luciferase activity upon VPA treatment indicates pathway activation.

-

RT-qPCR: Reverse transcription-quantitative polymerase chain reaction is used to measure the mRNA expression levels of target genes of the signaling pathway.[31]

Visualizations of Key Pathways and Workflows

Signaling Pathway Diagrams

Caption: VPA inhibits HDAC, leading to histone hyperacetylation and altered gene expression.

Caption: VPA can aberrantly activate Wnt/β-catenin signaling, disrupting development.

Caption: VPA can increase active Notch (NICD), leading to dysregulated neurogenesis.

Experimental Workflow Diagrams

Caption: Workflow for the Embryonic Stem Cell Test (EST) to assess embryotoxicity.

Caption: Workflow for studying VPA-induced neural tube defects in a mouse model.

Conclusion

The teratogenicity of this compound is a complex phenomenon arising from its interference with multiple, fundamental molecular processes. Its ability to inhibit HDACs, disrupt folate metabolism, and perturb key developmental signaling pathways like Wnt and Notch collectively contributes to the wide spectrum of congenital malformations observed with prenatal exposure. The experimental models and protocols detailed in this guide provide a robust framework for continued investigation into the molecular mechanisms of VPA-induced teratogenicity and for the preclinical safety assessment of new chemical entities. A deeper understanding of these molecular events is crucial for the development of safer therapeutic alternatives and for devising strategies to mitigate the risks associated with VPA use in women of childbearing potential.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Valproic acid, a histone deacetylase inhibitor, enhances radiosensitivity in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Valproic acid (VPA) - HDAC Inhibitor [hdacis.com]

- 5. Effects of valproic acid on histone deacetylase inhibition in vitro and in glioblastoma patient samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A mouse model for valproate teratogenicity: parental effects, homeotic transformations, and altered HOX expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. svedbergopen.com [svedbergopen.com]

- 9. researchgate.net [researchgate.net]

- 10. Genetics of Wnt Signaling During Early Mammalian Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dysregulation of the Wnt/β-catenin signaling pathway via Rnf146 upregulation in a VPA-induced mouse model of autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Valproic acid activates notch-1 signaling and regulates the neuroendocrine phenotype in carcinoid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Valproic Acid Activates Notch1 Signaling and Induces Apoptosis in Medullary Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Valproic acid induces Notch1 signaling in small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of the histone deacetylase inhibitor valproic acid on Notch signalling in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oxidative stress as a mechanism of teratogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Role of oxidative metabolism in the effect of valproic acid on markers of cell viability, necrosis, and oxidative stress in sandwich-cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Valproic acid-induced neural tube defects: reduction by folinic acid in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Transcriptional Signature of Valproic Acid-Induced Neural Tube Defects in Human Spinal Cord Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. Differential Gene Expression Profile Induced by Valproic Acid (VPA) in Pediatric Epileptic Patients | MDPI [mdpi.com]

- 26. Identification of early-responsive genes correlated to valproic acid-induced neural tube defects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The embryonic stem cell test as tool to assess structure-dependent teratogenicity: the case of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]

- 29. In vitro teratogenicity testing using a 3D, embryo-like gastruloid system - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Wnt signaling pathway participates in valproic acid-induced neuronal differentiation of neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. [Effects of VPA on the Expression of Notch Signaling Pathway in Multiple Myeloma RPMI 8226 Cell Line] - PubMed [pubmed.ncbi.nlm.nih.gov]

Valproic Acid and Its Influence on Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valproic acid (VPA), a cornerstone in the treatment of epilepsy, bipolar disorder, and migraines, exerts its therapeutic effects through a multifaceted mechanism of action.[1][2] While its influence on GABAergic transmission is well-documented, its interaction with voltage-gated sodium channels (VGSCs) represents a critical aspect of its anticonvulsant properties.[1][2][3] This technical guide provides an in-depth exploration of the molecular interactions between VPA and VGSCs, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways and workflows. Unlike many classical anticonvulsants that block the channel pore, VPA exhibits a distinct mode of action, primarily targeting the voltage sensor domain.[4][5][6] This guide will elucidate these differences and provide a comprehensive resource for researchers and drug development professionals in the field of neuroscience and pharmacology.

Mechanism of Action: A Divergence from Classical Blockers

Valproic acid's interaction with VGSCs deviates significantly from that of traditional sodium channel-blocking antiepileptic drugs like phenytoin and carbamazepine.[7][8] The primary mechanism of VPA involves the modulation of the channel's gating properties rather than direct occlusion of the ion-conducting pore.[5][9]

Key aspects of VPA's mechanism of action include:

-

Binding to the Voltage Sensor Domain (VSD): Molecular docking and biophysical studies suggest that VPA binds to the VSD of the sodium channel, specifically within the S1-S4 helical segments.[4][5][9] This is in stark contrast to other anticonvulsants that typically bind within the hydrophobic central cavity of the pore domain (S5-S6 helices).[4][5][6] This unique binding site contributes to VPA's distinct effects on channel function.[4][6]

-

Enhancement of Inactivation: VPA promotes the transition of the sodium channel into the inactivated state and stabilizes this conformation.[4][9] By prolonging the recovery from inactivation, VPA reduces the number of channels available to open in response to rapid, repetitive neuronal firing, a hallmark of seizure activity.[7][10] This state-dependent block is a key feature of its anticonvulsant efficacy.[11]

-

Reduction of Repetitive Firing: At therapeutic concentrations, VPA effectively inhibits the sustained, high-frequency repetitive firing of neurons.[7][10] This is a direct consequence of its ability to enhance slow inactivation, thereby dampening neuronal hyperexcitability.[9]

-

Lower Efficacy Compared to Classical Blockers: It is important to note that while effective, electrophysiological studies have shown that VPA has a lower efficacy in blocking sodium channels compared to classical channel-blocking compounds.[4][6][12] This suggests that its overall therapeutic effect is a combination of its actions on sodium channels and other targets, such as GABA transaminase.[2][3]

The following diagram illustrates the proposed binding site of Valproic Acid on a voltage-gated sodium channel in comparison to classical anticonvulsants.

Quantitative Data on VPA's Influence on VGSCs

Electrophysiological studies have provided quantitative data on the effects of VPA on various subtypes of voltage-gated sodium channels. The following tables summarize key findings from the literature.

Table 1: Inhibitory Concentrations (IC50) of Valproic Acid on VGSCs

| Channel Subtype | Cell Type | IC50 (µM) | Reference |

| NavMs (prokaryotic homolog) | HEK293t | ~1000 | [4] |

| Nav1.5 (cardiac) | HEK293 | 2022 ± 25 | [13] |

Table 2: Effects of Valproic Acid on Sodium Channel Gating Properties

| Parameter | Channel Subtype | VPA Concentration | Effect | Reference |

| Voltage Dependence of Inactivation | NavMs | 1 mM | 12-mV negative shift | [9] |

| Recovery from Inactivation | Nav1.5 | 2000 µM | Delayed | [13] |

| Persistent Sodium Current | Neocortical neurons | 10-30 µM | Inhibited | [5] |

| Fast TTX-sensitive Sodium Channels | Hippocampal neurons | 500 µM | Inhibited | [5] |

Experimental Protocols

The investigation of VPA's effects on VGSCs predominantly relies on the patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel currents and their modulation by pharmacological agents.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To record macroscopic sodium currents from a whole cell and assess the effects of VPA on current amplitude and channel kinetics.

Methodology:

-

Cell Preparation:

-

Recording Setup:

-

Coverslips are transferred to a recording chamber on the stage of an inverted microscope.

-

The chamber is perfused with an external solution containing physiological ion concentrations.

-

-

Pipette Fabrication and Filling:

-

Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ.

-

The pipette is filled with an internal solution designed to mimic the intracellular ionic environment.

-

-

Gigaohm Seal Formation:

-

Whole-Cell Configuration:

-

Voltage-Clamp Recordings:

-

The membrane potential is held at a negative holding potential (e.g., -100 mV) to keep the sodium channels in a closed, resting state.

-

Depolarizing voltage steps are applied to elicit sodium currents.

-

A series of voltage protocols are used to measure current-voltage (I-V) relationships, steady-state inactivation, and recovery from inactivation.[14][18]

-

-

Drug Application:

-

A baseline recording is obtained before the application of VPA.

-

VPA is then perfused into the recording chamber at various concentrations.

-

The effects of VPA on the recorded sodium currents are measured and compared to the baseline.

-

The following diagram outlines the workflow for a typical whole-cell patch-clamp experiment to study the effects of VPA.

Signaling Pathways and Logical Relationships

The interaction of VPA with VGSCs ultimately leads to a reduction in neuronal excitability. This can be conceptualized as a signaling pathway where VPA acts as an external modulator, influencing the conformational state of the channel and consequently altering the flow of sodium ions.

The logical relationship between VPA application and its effect on neuronal firing can be depicted as follows:

Conclusion

Valproic acid's interaction with voltage-gated sodium channels is a key component of its therapeutic efficacy, particularly in the context of epilepsy. Its unique mechanism, centered on the modulation of the voltage sensor and enhancement of channel inactivation, distinguishes it from classical sodium channel blockers. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for further research and development of novel therapeutics targeting VGSCs. A thorough comprehension of these intricate molecular interactions is paramount for the design of more specific and effective drugs with improved side-effect profiles.

References

- 1. Valproate - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Valproic Acid? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Valproic acid interactions with the NavMs voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Valproic acid interactions with the NavMs voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scientifica.uk.com [scientifica.uk.com]

- 17. docs.axolbio.com [docs.axolbio.com]

- 18. Frontiers | Voltage protocols for the identification of distinct types of sodium channel inhibitors [frontiersin.org]

The Serendipitous Unraveling of Valproic Acid's Anticonvulsant Properties: A Technical Guide

Abstract

Valproic acid (VPA), a cornerstone in the treatment of epilepsy and other neurological disorders, boasts a rich and unconventional history. Initially synthesized in the late 19th century for industrial use, its therapeutic potential as an anticonvulsant remained unrecognized for over 80 years. This in-depth technical guide meticulously chronicles the serendipitous discovery of VPA's antiseizure properties, delving into the pivotal preclinical experiments that first unveiled its efficacy. We provide a detailed examination of the experimental protocols, including the maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure models, that were instrumental in its early evaluation. Furthermore, this guide summarizes the quantitative data from seminal preclinical and clinical studies, offering a clear perspective on its initial therapeutic profile. The intricate signaling pathways contributing to VPA's anticonvulsant effects, including the potentiation of GABAergic neurotransmission, blockade of voltage-gated sodium channels, and inhibition of histone deacetylases, are also elucidated through detailed diagrams. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a deep dive into the fascinating history and foundational science of a truly remarkable therapeutic agent.

A Fortuitous Discovery: From Industrial Solvent to Anticonvulsant

Valproic acid was first synthesized in 1882 by Beverly S. Burton.[1] For the subsequent eight decades, it was utilized merely as a "metabolically inert" solvent in organic chemistry laboratories.[1] Its profound therapeutic properties would have remained concealed were it not for a stroke of serendipity in 1962. French researcher Pierre Eymard was investigating the anticonvulsant potential of a series of khelline derivatives. He was using valproic acid as a vehicle to dissolve and administer these compounds to laboratory animals.[2]

During the screening process, Eymard and his colleague, Meunier, observed that the control animals, which received only the valproic acid vehicle, exhibited unexpected protection against chemically induced seizures.[2][3] This pivotal, unplanned observation shifted the focus of their research to valproic acid itself. They found that VPA was effective in preventing pentylenetetrazol-induced convulsions in laboratory rats.[4] This accidental discovery marked the beginning of a new era in epilepsy treatment. The anticonvulsant properties of VPA were first formally reported in 1963.[5][6] Following this, the first clinical trial in humans was conducted in 1964, and by 1967, valproic acid was marketed in France as an antiepileptic drug.[3][7]

Foundational Preclinical Evaluation: Key Experimental Protocols

The initial assessment of valproic acid's anticonvulsant activity relied on well-established animal models of epilepsy. The two primary assays used were the pentylenetetrazol (PTZ) seizure test and the maximal electroshock seizure (MES) test. These models were crucial in characterizing the broad-spectrum efficacy of VPA.

Pentylenetetrazol (PTZ)-Induced Seizure Test

This model is used to identify compounds effective against myoclonic and absence seizures. Pentylenetetrazol is a GABA-A receptor antagonist that induces clonic seizures.

Experimental Protocol:

-

Animal Model: Male albino rats or mice were typically used in the early studies.[8]

-

Compound Administration: Valproic acid or a vehicle control was administered, often intraperitoneally (i.p.), at various doses.

-

Induction of Seizures: A convulsant dose of pentylenetetrazol (typically ranging from 40 to 120 mg/kg, administered subcutaneously) was injected.[8]

-

Observation: Animals were observed for a set period (e.g., 30 minutes) for the presence and latency of clonic seizures, characterized by rhythmic muscle contractions.[9]

-

Endpoint: The primary endpoint was the prevention of clonic seizures or a significant increase in the latency to seizure onset. The dose of the drug that protected 50% of the animals from seizures (ED50) was often calculated.[9]

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Experimental Protocol:

-

Animal Model: Male albino mice or rats were the standard models.[4]

-

Compound Administration: Test compounds, including valproic acid, were administered at varying doses and routes.

-

Induction of Seizures: A supramaximal electrical stimulus was delivered via corneal or ear-clip electrodes. For mice, a common parameter was 50 mA of alternating current at 60 Hz for 0.2 seconds.[4]

-

Observation: The animals were observed for the characteristic tonic hindlimb extension, which is the hallmark of a maximal seizure in this model.

-

Endpoint: The abolition of the tonic hindlimb extension was considered a positive indication of anticonvulsant activity. The ED50 was determined as the dose that prevented this endpoint in 50% of the animals.[4]

Quantitative Data from Early Investigations

The following tables summarize the available quantitative data from the early preclinical and clinical studies of valproic acid.

Table 1: Early Preclinical Anticonvulsant Activity of Valproic Acid

| Animal Model | Seizure Induction Method | Species | Route of Administration | ED50 (mg/kg) | Reference |

| Myoclonic Seizures | Pentylenetetrazol (PTZ) | Mice | i.p. | 110 | [10] |

| Tonic-Clonic Seizures | Maximal Electroshock (MES) | Mice | i.p. | 370 | [1] |

Table 2: Early Clinical Trials of Valproic Acid in Epilepsy

| Study (Year) | Number of Patients | Seizure Types | VPA Dosage | Key Findings | Reference |

| Meunier et al. (1966) | 12 | Refractory epilepsy | Not specified | Notably decreased occurrence and intensity of seizures in most patients without significant adverse effects. | [11] |

| Richens & Ahmad (1975) | 20 | Chronic uncontrolled epilepsy (tonic-clonic and minor seizures) | 1200 mg/day | Significant reduction in the frequency of both tonic-clonic and minor seizures compared to placebo. | [12] |

| Barnes & Bower (1978) | 35 | Various (including petit mal) | Not specified | 15 patients achieved complete seizure control on VPA alone; 12 others benefited. | [11] |

| Sherard et al. (1980) | 100 (children) | Partial (n=38) and Generalized (n=62) | Not specified | 61% of patients experienced a >75% decrease in seizures. | [13] |

| Saxena & Saxena (1990) | 90 | Various (including absence, myoclonic, tonic-clonic) | Average 19.6 mg/kg/day | 100% of patients with absence and myoclonic seizures, and 80% with generalized tonic-clonic seizures became seizure-free. | [14] |

Mechanisms of Anticonvulsant Action: A Multi-faceted Approach

The anticonvulsant effects of valproic acid are not attributed to a single mechanism but rather to a combination of actions on different neuronal pathways. The three primary proposed mechanisms are the enhancement of GABAergic inhibition, the blockade of voltage-gated sodium channels, and the inhibition of histone deacetylases.

Enhancement of GABAergic Neurotransmission

Valproic acid increases the availability of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. It is believed to achieve this by inhibiting GABA transaminase, the enzyme responsible for GABA degradation, and by stimulating the activity of glutamic acid decarboxylase, the enzyme that synthesizes GABA. The net effect is an increase in GABAergic tone, which dampens neuronal excitability.

Caption: Valproic acid's effect on the GABAergic pathway.

Blockade of Voltage-Gated Sodium Channels

Valproic acid has been shown to block sustained high-frequency repetitive firing of neurons, an effect attributed to its ability to modulate voltage-gated sodium channels. By blocking these channels, VPA reduces the influx of sodium ions that is necessary for the propagation of action potentials, thereby decreasing neuronal excitability.

Caption: Blockade of voltage-gated sodium channels by Valproic acid.

Inhibition of Histone Deacetylases (HDACs)

A more recently discovered mechanism of action for valproic acid is its ability to inhibit histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and repression of gene transcription. By inhibiting HDACs, VPA promotes histone acetylation, resulting in a more open chromatin structure and altered gene expression. This epigenetic modification may contribute to its long-term therapeutic effects.

Caption: Inhibition of histone deacetylases by Valproic acid.

The Serendipitous Discovery Workflow

The discovery of valproic acid's anticonvulsant properties is a classic example of serendipity in science. The logical flow of this discovery process can be visualized as follows:

Caption: The workflow of the serendipitous discovery of Valproic acid.

Conclusion

The journey of valproic acid from an unassuming industrial solvent to a frontline antiepileptic drug is a testament to the role of serendipity in scientific discovery. The keen observation of unexpected results by Pierre Eymard and his team paved the way for the development of a medication that has had a profound impact on the lives of millions of individuals with epilepsy. The subsequent elucidation of its multiple mechanisms of action has not only provided a deeper understanding of its therapeutic effects but has also opened new avenues for research into its potential applications in other neurological and psychiatric conditions. This technical guide provides a comprehensive overview of this remarkable story, from its chance discovery to the foundational science that underpins its clinical use, serving as a valuable resource for the scientific community.

References

- 1. Anti-epileptic activity, toxicity and teratogenicity in CD1 mice of a novel valproic acid arylamide derivative, N-(2-hydroxyphenyl)-2-propylpentanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Valproate: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Brief history of the development of valproate in bipolar disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ontogenetic development and pentylenetetrazol seizure thresholds in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 10. ijpp.com [ijpp.com]

- 11. Sodium valproate (Epilim) in epilepsy: a trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Controlled trial of sodium valproate in severe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Treatment of childhood epilepsy with valproic acid: results of the first 100 patients in a 6-month trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Valproate sodium in epilepsy. A clinical trial including monitoring of drug levels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Next Generation of Therapeutics: A Technical Guide to the Synthesis and Application of Novel Valproic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valproic acid (VPA), a simple branched-chain fatty acid, has been a cornerstone in the treatment of epilepsy, bipolar disorder, and migraines for decades.[1][2][3][4] Its therapeutic versatility stems from a multifaceted mechanism of action, which includes the enhancement of GABAergic neurotransmission, blockade of voltage-gated sodium channels, and, notably, the inhibition of histone deacetylases (HDACs).[2][5][6] This latter discovery has opened a new frontier for VPA and its analogs, extending their potential therapeutic applications into the realm of oncology and neurodegenerative diseases.[7][8][9]

However, the clinical utility of VPA is hampered by a range of adverse effects, including teratogenicity and hepatotoxicity.[7][10] This has spurred significant interest in the design and synthesis of novel VPA derivatives that retain or enhance therapeutic efficacy while exhibiting an improved safety profile.[7] This technical guide provides an in-depth exploration of the synthesis of these novel derivatives, their therapeutic evaluation, and the underlying structure-activity relationships that govern their pharmacological properties.

Synthetic Strategies for Novel Valproic Acid Derivatives

The straightforward structure of valproic acid provides a versatile scaffold for chemical modification.[7] The primary strategies for derivatization focus on modifications of the carboxylic acid group, such as the formation of amides and esters, to improve pharmacokinetic properties and reduce toxicity.[7][11]

Synthesis of Valproic Acid Amide Derivatives

Amide derivatives of VPA have been extensively explored to mitigate the toxicity associated with the parent drug.[10] A general synthetic route involves the activation of the carboxylic acid of VPA, followed by coupling with a desired amine.

Experimental Protocols

General Synthesis of N-Substituted Valpromide Derivatives

Objective: To synthesize N-substituted amide derivatives of valproic acid.

Materials:

-

Valproic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Appropriate primary or secondary amine

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Activation of Valproic Acid: In a round-bottom flask, dissolve valproic acid (1.0 mmol) in toluene (20 mL). Add thionyl chloride (1.2 mmol) dropwise to the solution.[12]

-

Reflux the mixture at 110-115°C for 2 hours to form the valproyl chloride.[12]

-

After cooling to room temperature, remove the excess toluene and thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude valproyl chloride is used in the next step without further purification.[12]

-

Amide Coupling: Dissolve the crude valproyl chloride in dichloromethane (20 mL).

-

In a separate flask, dissolve the desired amine (1.0 mmol) in dichloromethane.

-

Slowly add the amine solution to the valproyl chloride solution at 0°C with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up and Purification: Wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude amide derivative.

-

Purify the crude product by column chromatography or recrystallization to yield the pure N-substituted valpromide.

Therapeutic Applications and Biological Evaluation

Novel VPA derivatives have been investigated for a range of therapeutic applications, primarily focusing on their anticonvulsant and anticancer activities.

Anticonvulsant Activity

The anticonvulsant properties of VPA derivatives are typically evaluated in rodent models of induced seizures, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.[13] The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is used to model absence and myoclonic seizures.[13]

Experimental Protocols

Maximal Electroshock (MES) Seizure Test in Mice

Objective: To assess the ability of a compound to prevent the spread of seizures.

Materials:

-

Male albino mice (20-25 g)

-

Electroconvulsive shock generator with corneal electrodes

-

0.9% saline solution

-

Test compound and vehicle

Procedure:

-

Animal Preparation: Acclimate the mice to the laboratory environment for at least 3 days before the experiment.

-

Compound Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral). The time between administration and the MES test should be based on the anticipated time to peak effect of the compound.

-

Electrode Application: Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

-

Seizure Induction: Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[3]

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[3]

-

Data Analysis: The effective dose 50 (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice

Objective: To evaluate the efficacy of a compound against chemically induced seizures.

Materials:

-

Male albino mice (18-22 g)

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

-

Test compound and vehicle

-

Observation chambers

Procedure:

-

Animal Preparation and Compound Administration: Follow the same initial steps as in the MES test.

-

PTZ Administration: Administer a convulsant dose of PTZ subcutaneously or intraperitoneally. A common dose is 85 mg/kg, which reliably induces clonic seizures.

-

Observation: Immediately after PTZ injection, place the mice in individual observation chambers and observe for the onset and severity of seizures for at least 30 minutes. The absence of clonic seizures is considered protection.

-

Data Analysis: The ED₅₀ is calculated as the dose of the test compound that prevents clonic seizures in 50% of the animals.

Anticancer Activity

The anticancer potential of VPA derivatives is primarily attributed to their HDAC inhibitory activity.[8] In vitro evaluation of anticancer activity is commonly performed using cytotoxicity assays, such as the MTT assay, on various cancer cell lines.

Experimental Protocols

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of a compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[14]

-

Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (cells treated with the solvent alone) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[14]

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Quantitative Data Summary

The following tables summarize the biological activity of selected Valproic acid derivatives from the literature.

Table 1: Anticonvulsant Activity of Valproic Acid Derivatives

| Compound | Animal Model | ED₅₀ (mg/kg) | Reference |

| Valproic Acid | Mouse, MES | 250-300 | [15] |

| Valpromide | Mouse, MES | ~300 | [15] |

| N-(N',N'-Dimethylamino)methyl valpromide (RDG1) | Mouse, MES & PTZ | More active than Sodium Valproate | [15] |

| 4-(valproylamido) benzenesulfonamide (Suvpd) | Mouse, MES | PI = 19 | [16] |

| N-cyclohexylvalpromide (Chvpd) | Mouse, MES | PI = 17 | [16] |

PI = Protective Index

Table 2: HDAC Inhibitory Activity of Valproic Acid and its Analogs

| Compound | HDAC Isoform(s) | IC₅₀ (mM) | Reference |

| Valproic Acid | Class I HDACs | ~0.5 - 1.0 | [17] |

| 2-ethylhexanoic acid (2EH) | Class I HDACs | More potent than VPA | [17] |

| 4-pentenoic acid (4PA) | Class I HDACs | Less potent than VPA | [17] |

| Valpromide (VPM) | Class I HDACs | Less potent than VPA | [17] |

Table 3: Pharmacokinetic Parameters of Valproic Acid

| Parameter | Value | Reference |

| Bioavailability | 81-89% (oral) | [18] |

| Protein Binding | ~90% | [18] |

| Volume of Distribution | 0.1 - 0.4 L/kg | [18] |

| Clearance | 0.931 L/h (pooled data) | [15] |

| Half-life | 12-16 hours (adults) | [18] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of valproic acid and its derivatives are mediated through the modulation of key signaling pathways.

GABAergic Pathway

VPA enhances the inhibitory effects of the neurotransmitter GABA by inhibiting GABA transaminase, the enzyme responsible for its degradation.[5][6] This leads to an accumulation of GABA in the synaptic cleft, thereby reducing neuronal excitability.

HDAC Inhibition Pathway

VPA and its derivatives can inhibit the activity of Class I histone deacetylases (HDACs).[8][19] HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, VPA derivatives promote histone hyperacetylation, resulting in a more open chromatin state and the expression of genes involved in cell cycle arrest, differentiation, and apoptosis.

Structure-Activity Relationships (SAR)

The therapeutic efficacy and safety profile of VPA derivatives are intricately linked to their chemical structure. Key SAR observations include:

-

Branched Alkyl Chains: The branched, short-chain fatty acid structure is crucial for anticonvulsant activity.

-

Carboxylic Acid Moiety: Modification of the carboxylic acid to amides or esters can reduce toxicity, although it may also impact potency.[7]

-

Lipophilicity: A strong correlation exists between the lipophilicity of VPA analogs and their anticonvulsant potency, suggesting the importance of blood-brain barrier penetration.[20]

-

Unsaturation: The introduction of double bonds in the alkyl chains can alter the metabolic profile and reduce teratogenicity.[20]

Conclusion

The synthesis of novel valproic acid derivatives represents a promising strategy for developing safer and more effective treatments for a range of diseases. By understanding the intricate relationships between chemical structure, biological activity, and pharmacokinetic properties, researchers can rationally design the next generation of VPA-based therapeutics. This guide provides a foundational framework for professionals in the field to navigate the synthesis, evaluation, and mechanistic understanding of these important compounds. Continued exploration in this area holds the potential to deliver new medicines with improved therapeutic indices for patients worldwide.

References

- 1. benchchem.com [benchchem.com]

- 2. Valproate - Wikipedia [en.wikipedia.org]

- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 4. Valproic acid. A reappraisal of its pharmacological properties and clinical efficacy in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Valproic Acid? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comprehensive review on pharmacological applications and drug-induced toxicity of valproic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Valproic Acid and Its Amidic Derivatives as New Antivirals against Alphaherpesviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and characterization of aminoacidic pro-drugs of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 14. benchchem.com [benchchem.com]

- 15. ispub.com [ispub.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. benchchem.com [benchchem.com]

- 19. Exploring the inhibitory activity of valproic acid against the HDAC family using an MMGBSA approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-activity relationships of unsaturated analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Epigenetic Landscape of 2-Propylhexanoic Acid: A Technical Guide to its Effects on Gene Expression and Chromatin Modification

For Researchers, Scientists, and Drug Development Professionals

Abstract